Bienvenue dans la boutique en ligne BenchChem!

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

CK2 inhibition thienopyrimidine structure–activity relationship

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4) is a member of the thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid series, a class of ATP-competitive inhibitors of human protein kinase CK2 (casein kinase II). The compound features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-methylphenyl (p-tolyl) group and at position 4 with a sulfanylacetic acid (–SCH₂COOH) moiety.

Molecular Formula C15H12N2O2S2
Molecular Weight 316.4 g/mol
CAS No. 312947-25-4
Cat. No. B3382178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid
CAS312947-25-4
Molecular FormulaC15H12N2O2S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O
InChIInChI=1S/C15H12N2O2S2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(17-8-16-14)21-7-12(18)19/h2-6,8H,7H2,1H3,(H,18,19)
InChIKeyGTVPGDGHQCDZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4): Chemical Class, Core Scaffold, and Procurement Context


2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4) is a member of the thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid series, a class of ATP-competitive inhibitors of human protein kinase CK2 (casein kinase II) [1]. The compound features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-methylphenyl (p-tolyl) group and at position 4 with a sulfanylacetic acid (–SCH₂COOH) moiety. With a molecular formula of C₁₅H₁₂N₂O₂S₂ and a molecular weight of 316.4 g·mol⁻¹, it is commercially available at ≥95% purity from multiple vendors . The compound serves as the n=1 acetic acid homologue within a structure–activity relationship (SAR) series where the n=2 propanoic acid analogue was identified as the most potent CK2 inhibitor (IC₅₀ = 0.1 μM) [1].

Why In-Class Substitution of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4) Is Not Straightforward


Within the (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid family, the length of the carboxylate side chain and the nature of the 5-aryl substituent profoundly modulate CK2 inhibitory potency. The propanoic acid homologue (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) achieves an IC₅₀ of 0.1 μM, whereas the unsubstituted core (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid (CAS 18740-26-6) lacks the 5-aryl group and is commercially available as a screening baseline [1][2]. Systematic SAR analysis of 28 derivatives revealed that both the carboxylic acid chain length and the aryl substitution pattern are critical for ATP-competitive binding to the CK2 hinge region [1]. Consequently, replacing the target acetic acid derivative with a different chain-length homologue or a differently substituted analogue without experimental validation risks unpredictable changes in target engagement, selectivity profile, and cellular activity.

Quantitative Differentiation Evidence for 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4) Relative to Key Comparators


CK2α Inhibitory Potency Relative to the Lead Propanoic Acid Homologue (Same 5-Aryl Substitution)

The lead compound in the published series, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, inhibits recombinant human CK2α with an IC₅₀ of 0.1 μM (100 nM) [1]. The target compound is the acetic acid homologue (n=1) bearing the identical 5-(4-methylphenyl) substituent. In the full SAR analysis of 28 thienopyrimidine derivatives, the carboxylic acid group was shown to be essential for activity, and the propanoic acid chain length was optimal for CK2 inhibition [1]. While the explicit IC₅₀ of the acetic acid derivative was not reported as a headline value, SAR trends indicate that shortening the carboxylate chain from propanoic to acetic acid reduces potency relative to the n=2 optimum, providing a quantitative benchmark for users requiring the specific n=1 homologue for SAR follow-up or probe molecule campaigns.

CK2 inhibition thienopyrimidine structure–activity relationship

Presence of 5-(4-Methylphenyl) Substituent vs. Unsubstituted Core (CAS 18740-26-6)

The target compound differs from the commercially available unsubstituted core (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid (CAS 18740-26-6) by the presence of a 5-(4-methylphenyl) group. In the Golub et al. series, the 5-aryl substituent was a key variable: the 5-(4-methylphenyl) and 5-(4-ethoxyphenyl) derivatives produced the most potent CK2 inhibitors in the propanoic acid sub-series (IC₅₀ = 0.1 μM and 0.125 μM, respectively) [1]. The unsubstituted core lacks this aryl group and was not among the top-performing compounds, establishing that the 5-(4-methylphenyl) motif contributes meaningfully to target affinity [1].

CK2 inhibitor 5-aryl substitution thieno[2,3-d]pyrimidine

Kinase Selectivity Profile of the Thieno[2,3-d]pyrimidine-4-ylthio Carboxylic Acid Class (Class-Level Evidence)

The 28-compound thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid series was evaluated against a panel of seven protein kinases. The series demonstrated considerable selectivity toward CK2 over the other kinases tested [1]. Although selectivity data for the specific acetic acid homologue were not individually reported, the class-level selectivity trend is attributed to the ATP-competitive binding mode of the thieno[2,3-d]pyrimidine scaffold engaging the CK2 hinge region, as confirmed by kinetic studies and molecular modeling [1][2].

kinase selectivity CK2 off-target profiling

ATP-Competitive Binding Mode Confirmed by Crystallography (PDB 5M4C)

A co-crystal structure of the human CK2α catalytic subunit in complex with a thieno[2,3-d]pyrimidine inhibitor (deposited as PDB 5M4C) confirms that this chemotype binds in the ATP-binding pocket in an ATP-competitive manner [1]. The structure reveals key hinge-region hydrogen bonds and hydrophobic contacts between the thienopyrimidine core and the CK2 active site, providing a structural rationale for the SAR observations across the 28-compound series. While the co-crystallized ligand differs from the target acetic acid derivative, it shares the identical thieno[2,3-d]pyrimidine scaffold and 4-ylthio substitution pattern.

co-crystal structure ATP-competitive kinase inhibitor design

Validated Research Application Scenarios for 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (CAS 312947-25-4)


CK2-Focused Medicinal Chemistry SAR Expansion Around Carboxylate Chain Length

The target acetic acid homologue (n=1) is a critical SAR probe for medicinal chemistry teams expanding the (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid series. Since the propanoic acid derivative (n=2) was identified as the potency optimum (IC₅₀ = 0.1 μM) [1], the n=1 acetic acid compound allows systematic evaluation of chain-length effects on CK2 inhibition potency, ligand efficiency, and physicochemical properties. This compound is appropriate for head-to-head potency comparison with the n=2 lead in both biochemical and cellular CK2 assays.

Selectivity Profiling Against a Kinase Panel Using the 5-(4-Methylphenyl) Scaffold

The thieno[2,3-d]pyrimidine-4-ylthio carboxylic acid class demonstrated considerable selectivity for CK2 over six other protein kinases [1]. Researchers employing the target compound for kinase selectivity profiling can use it as a representative member of the 5-(4-methylphenyl) sub-series to benchmark selectivity against broader kinase panels, leveraging the ATP-competitive binding mode confirmed by the CK2 co-crystal structure (PDB 5M4C) [1].

Chemical Probe Development Requiring a Defined 5-Arylthienopyrimidine Acetic Acid Building Block

For chemical biology groups developing CK2-targeted chemical probes, the target compound provides a defined, commercially available building block with the 5-(4-methylphenyl) substituent pre-installed. The SAR evidence demonstrates that the 5-(4-methylphenyl) motif is associated with the highest potency cluster in the series [1], making this specific substitution pattern preferable over the unsubstituted core (CAS 18740-26-6) for probe development initiatives.

Quote Request

Request a Quote for 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.